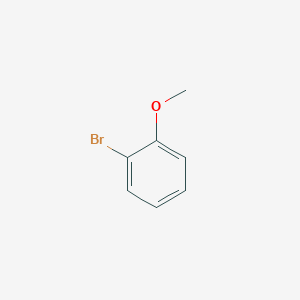

2-Bromoanisole

概述

描述

2-Bromoanisole (1-bromo-2-methoxybenzene, CAS 578-57-4) is a brominated aromatic ether with the molecular formula C₇H₇BrO (MW: 187.03 g/mol). It is characterized by a bromine atom at the ortho position relative to a methoxy group on a benzene ring. Key physical properties include a boiling point of 216°C, density of 1.52 g/cm³, and storage recommendations at 4°C to maintain stability .

This compound is widely used as a versatile intermediate in organic synthesis, including:

- Suzuki-Miyaura cross-couplings for biphenyl synthesis .

- Grignard reactions to introduce 2-substituted aromatic groups .

- Cu-catalyzed C–N couplings with pyrrole derivatives .

- Preparation of boronate salts via organolithium routes .

Its ortho-substitution pattern imposes steric and electronic effects that influence reactivity, making it distinct from meta- or para-substituted analogs.

准备方法

Direct Bromination of Anisole

Electrophilic Aromatic Substitution

The bromination of anisole (methoxybenzene) is a classic electrophilic substitution reaction. The methoxy group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. However, achieving regioselective synthesis of 2-bromoanisole requires precise control of reaction conditions .

Reaction Mechanism:

-

Generation of Bromonium Ion (Br⁺):

Bromine (Br₂) interacts with a Lewis acid catalyst (e.g., FeBr₃) to form a polarized complex, enhancing Br⁺ electrophilicity: -

Attack on Activated Ring:

The electron-rich ortho position of anisole undergoes electrophilic attack, forming a sigma complex. Subsequent deprotonation yields this compound .

Optimization Parameters:

-

Catalyst: FeBr₃ (traditional) vs. H₂O₂ (green alternative) .

-

Temperature: Low temperatures (0–25°C) favor ortho selectivity by reducing para-directed thermodynamic control .

-

Solvent: Polar aprotic solvents (e.g., acetic acid) improve reaction rates .

Yield and Regioselectivity Data:

| Catalyst | Temp (°C) | Solvent | Ortho:Para Ratio | Yield (%) | Source |

|---|---|---|---|---|---|

| FeBr₃ | 25 | Acetic acid | 1.6:98.4 | 85 | |

| H₂O₂/NaBr | 25 | Water | 95:5 | 90 | |

| NBS | -30 | Acetonitrile | 99:1 | 78 |

NBS = N-Bromosuccinimide

O-Methylation of 2-Bromophenol

Methylation Reaction

2-Bromophenol undergoes O-methylation using methylating agents such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., NaOH) :

Industrial Protocol :

-

Reagents: 2-Bromophenol (1 mol), MeI (1.2 mol), NaOH (2 mol).

-

Conditions: Reflux in dimethylformamide (DMF) at 80°C for 6 hours.

-

Yield: 92–95% after distillation.

Challenges:

-

Residual 2-bromophenol (<1%) requires neutralization and extraction.

-

Methyl iodide’s toxicity necessitates closed-system reactors .

Catalytic Bromination with Phase Transfer Catalysts

Green Chemistry Approach

A solvent-free method using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables efficient bromination :

2 \xrightarrow{\text{TBAB, H}2\text{O}_2} \text{this compound} + \text{HBr}

Procedure :

-

Mix anisole (5 mmol), NaBr (10 mmol), TBAB (2 mmol), and 30% H₂O₂ (10 mmol) in water.

-

Stir vigorously at 25°C for 3 hours.

-

Extract with diethyl ether; isolate product via vacuum distillation.

Yield: 90% with 95% ortho selectivity.

Advantages:

Industrial Production and Scalability

Large-Scale Bromination

A patented industrial process optimizes cost and safety:

-

Reagents: Anisole (1923 kg/day), Br₂ (616 kg/day), H₂O₂ (277 kg/day).

-

Catalyst: Ammonium heptamolybdate (0.012 mmol).

-

Conditions: Two-phase system (water/organic) at 40°C.

-

Output: 1250 kg/day of this compound (purity >99%).

Waste Management:

Challenges and Recent Advancements

Regioselectivity Control

-

Low-Temperature Bromination: At -30°C, NBS in acetonitrile achieves 99% ortho selectivity .

-

Microwave Assistance: Reduces reaction time from hours to minutes while maintaining yields >85% .

Photocatalytic Methods

Emerging techniques use UV light to activate Br₂, enabling room-temperature reactions with FeCl₃ as a co-catalyst .

化学反应分析

Cross-Coupling Reactions

2-Bromoanisole serves as a pivotal substrate in transition-metal-catalyzed coupling reactions, enabling the construction of complex biaryl systems.

Suzuki-Miyaura Coupling

This reaction couples this compound with arylboronic acids under palladium catalysis. Optimal conditions involve:

Example :

Key Findings :

-

Catalyst recyclability and stability in aqueous ethanol enhance efficiency .

-

Electron-withdrawing substituents on boronic acids improve reaction rates .

Heck Reaction

This compound participates in palladium-catalyzed alkenylation. For instance, in a one-pot allylboration-Heck reaction:

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by alkene insertion and reductive elimination.

Nucleophilic Substitution

The bromine atom undergoes substitution with strong nucleophiles.

Grignard Reagent Formation

This compound reacts with magnesium in dry ether to form a Grignard reagent, which further reacts with electrophiles:

Applications : Synthesis of alcohols, ketones, and carboxylic acids .

Elimination-Addition (Benzyne Mechanism)

Under strongly basic conditions (e.g., NaNH₂/liquid NH₃), this compound undergoes dehydrohalogenation to form a benzyne intermediate, which reacts with nucleophiles:

Steps :

-

Deprotonation : Amide ion abstracts a β-hydrogen.

-

Elimination : Loss of HBr generates benzyne.

-

Addition : Nucleophilic attack on benzyne at the meta position relative to the methoxy group .

Example :

Key Insight : The methoxy group’s inductive effect directs nucleophiles to the meta position .

Ullmann Condensation

In the presence of copper catalysts, this compound couples with amines or other nucleophiles:

-

Catalyst : CuSO₄

-

Conditions : Alkaline aqueous solution

Mechanism :

-

Oxidative addition of Cu to the C–Br bond.

-

Transmetallation with the nucleophile.

Reduction Reactions

This compound can be reduced to 2-methoxyphenyl derivatives using catalysts like FeCl₃ and hydrazine hydrate:

-

Conditions : Methanol, FeCl₃ (0.02 eq.), 80% hydrazine hydrate

Comparative Reactivity Data

Mechanistic Considerations

-

Directing Effects : The methoxy group’s electron-donating resonance stabilizes intermediates in electrophilic substitution but exerts an electron-withdrawing inductive effect in benzyne reactions .

-

Catalyst Role : Palladium complexes facilitate oxidative addition and transmetallation steps in cross-couplings, while copper catalysts mediate single-electron transfers in Ullmann reactions .

科学研究应用

Chemical Synthesis

1.1 Coupling Reactions

2-Bromoanisole is a standard coupling partner in several metal-catalyzed coupling reactions, including:

- Suzuki Coupling : This reaction involves the coupling of phenylboronic acid with this compound to form biaryl compounds. It is widely used in the synthesis of pharmaceuticals and agrochemicals .

- Heck Reaction : this compound can react with alkenes in the presence of palladium catalysts to form substituted alkenes, which are valuable intermediates in organic synthesis .

- Buchwald-Hartwig Coupling : This reaction facilitates the formation of carbon-nitrogen bonds, making it useful for synthesizing amines from aryl halides like this compound .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Catalyst Used |

|---|---|---|

| Suzuki Coupling | Biaryl compounds | Palladium |

| Heck Reaction | Substituted alkenes | Palladium |

| Buchwald-Hartwig Coupling | Aryl amines | Palladium |

Synthesis of Complex Molecules

This compound has been utilized in the total synthesis of various complex organic molecules, including alkaloids and other biologically active compounds. For instance, it has been employed to synthesize glycoborine through reactions involving bis(pinacolato)diboron .

Environmental Studies

Research has also focused on the environmental implications of brominated compounds like this compound. Studies have quantified its reactivity in chlorinated water systems, where it participates in bromination reactions that can lead to the formation of disinfection byproducts . Understanding these reactions is crucial for assessing the environmental impact of brominated compounds.

Toxicological Studies

While this compound is a valuable chemical in research and industry, it also poses certain health risks. Toxicological studies indicate that exposure can lead to skin irritation and potential developmental toxicity . Safety data sheets emphasize the need for proper handling and disposal practices due to its hazardous nature.

Case Studies

Case Study 1: Synthesis of Exo-[n.m.n.m] Metacyclophanes

In a study focusing on metacyclophanes, this compound was used as a precursor to synthesize complex cyclic structures that exhibit unique electronic properties. The reaction conditions were optimized to enhance yield and purity, demonstrating its utility in advanced materials science .

Case Study 2: Development of Anticancer Agents

Researchers have investigated the use of this compound derivatives as potential anticancer agents. Modifications to its structure have shown promising results in inhibiting cancer cell growth, indicating its potential role in drug development .

作用机制

The mechanism of action of 2-bromoanisole in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This allows for various substitution and coupling reactions to occur. In metal-catalyzed coupling reactions, the palladium or copper catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and another organic moiety .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Effects

The position of the bromine substituent significantly impacts reactivity and steric accessibility:

Key Insight : The ortho-substituted this compound exhibits lower yields in coupling reactions compared to its meta analog due to steric hindrance from the adjacent methoxy group .

Electronic and Steric Effects

Alkylation Reactivity

In FeBr₃-promoted alkylation with tertiary alcohols:

The bromine atom reduces electron density on the aromatic ring, deactivating it toward electrophilic substitution.

Catalyst Dependency in C–N Coupling

For Cu-catalyzed coupling of this compound with pyrrole:

This highlights the critical role of ligand design in overcoming electronic deactivation.

Comparison with Halogenated Analogs

生物活性

2-Bromoanisole, a brominated derivative of anisole, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, potential applications, and relevant research findings related to this compound, supported by data tables and case studies.

- Chemical Formula : CHBrO

- CAS Number : 578-57-4

- Molecular Weight : 187.03 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. Its effectiveness against various microbial strains makes it a candidate for further exploration in medicinal chemistry.

- Antitumor Activity : Research indicates that compounds similar to this compound can exhibit antitumor effects, potentially through mechanisms involving the inhibition of specific cellular pathways.

- Neurotoxicity and Developmental Effects : While some studies highlight beneficial effects, others raise concerns about neurotoxicity and developmental toxicity in animal models, necessitating careful evaluation of safety profiles.

Case Studies and Research Findings

1. Antibacterial and Antifungal Properties

A study investigating the antibacterial effects of various bromoanisoles, including this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Bacillus subtilis |

These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections .

2. Antitumor Activity

In a recent study focusing on the synthesis of bromo-substituted compounds, it was found that derivatives of bromoanisoles exhibited promising antitumor activity. Specifically, compounds were tested against various cancer cell lines, showing inhibition rates ranging from 40% to 70% at concentrations of 10-50 µM. The results are summarized in the following table:

| Compound | Cell Line | Inhibition Rate (%) at 50 µM |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 65 |

| This compound | HeLa (Cervical Cancer) | 58 |

This highlights the potential of this compound as a lead compound in cancer therapy .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound raises concerns. Acute toxicity studies indicate:

- Oral LD50 (mouse) : 246 mg/kg

- Intraperitoneal LD50 (mouse) : 1544 mg/kg

Chronic exposure may lead to neurological symptoms such as ataxia and cognitive disturbances. Additionally, there are indications of developmental toxicity based on animal studies .

Ecotoxicological Impact

This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the environment. Its persistence raises concerns regarding ecological safety, emphasizing the need for responsible handling and disposal practices .

常见问题

Basic Research Questions

Q. What are the critical safety protocols and PPE requirements when handling 2-Bromoanisole in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Contain spills with sand or vermiculite; avoid drainage contamination. Collect residues in labeled containers for hazardous waste disposal. Neutralize residues using approved agents (e.g., activated carbon) and decontaminate surfaces .

- Storage : Store at 4°C in airtight containers, away from oxidizers and heat sources .

Q. How is this compound synthesized, and what are common experimental optimization strategies?

- Methodological Answer :

- Synthetic Routes : Typically synthesized via bromination of anisole using Br₂ in acetic acid or via nucleophilic substitution of 2-bromophenol with methylating agents (e.g., dimethyl sulfate) .

- Optimization : Monitor reaction temperature (e.g., 0–5°C for bromination) and stoichiometry to minimize byproducts like dibrominated derivatives. Use TLC or GC-MS to track reaction progress .

Q. What experimental methods are used to characterize this compound’s physical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary method (reported range: 2–3°C; discrepancies may arise from impurities) .

- Solubility : Test in ethanol, ether, and DCM via gravimetric analysis. Note insolubility in water, requiring organic solvents for reaction setups .

Advanced Research Questions

Q. How can this compound be utilized in catalytic intramolecular arylation under continuous flow systems?

- Methodological Answer :

- Flow Chemistry Setup : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in a microreactor. Optimize residence time (e.g., 10–30 min) and temperature (80–100°C) to enhance yield .

- Analysis : Monitor reaction efficiency via inline NMR or HPLC to detect intermediates (e.g., boronate esters) and adjust parameters in real time .

Q. What methodologies assess the environmental impact of this compound spills or improper disposal?

- Methodological Answer :

- Ecotoxicology Studies : Conduct zebrafish embryo toxicity tests (LC50/EC50) to evaluate aquatic toxicity .

- Biodegradation : Use OECD 301F respirometry to measure biodegradation rates in soil/water systems. Note its persistence due to aromatic stability .

- Regulatory Compliance : Follow UN 3082 guidelines for disposal as a hazardous liquid. Collaborate with certified waste management agencies for incineration or landfill burial .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, density) of this compound?

- Methodological Answer :

- Data Cross-Validation : Compare values across peer-reviewed databases (e.g., NIST Chemistry WebBook) and replicate measurements using calibrated instruments .

- Purity Assessment : Perform elemental analysis (CHNS-O) or HPLC to identify impurities affecting properties. For example, trace moisture may lower observed melting points .

- Statistical Analysis : Apply Grubbs’ test to outlier data and report confidence intervals for averaged values .

属性

IUPAC Name |

1-bromo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQSWDEWGSAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060367 | |

| Record name | Benzene, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 2-Bromoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-57-4 | |

| Record name | 2-Bromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XAZ6R3FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。